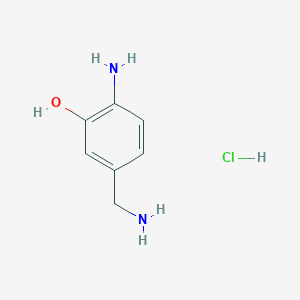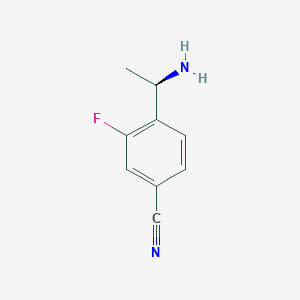
3-(1-Hydroxyethyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxyethyl)-2-methylphenol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenol, featuring a hydroxyethyl group at the third position and a methyl group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-2-methylphenol can be achieved through several methods. One common approach involves the alkylation of 2-methylphenol (o-cresol) with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the ortho position relative to the methyl group . The reaction typically requires a catalyst such as sodium hydroxide and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 3-(1-Carboxyethyl)-2-methylphenol
Reduction: 3-(1-Ethyl)-2-methylphenol
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
3-(1-Hydroxyethyl)-2-methylphenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials due to its reactivity and stability
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)-2-methylphenol involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenolic hydroxyl group can undergo redox reactions, contributing to its antioxidant properties. These interactions can modulate cellular pathways and biochemical processes, making the compound valuable in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-(1-Hydroxyethyl)phenol: Lacks the methyl group at the second position, resulting in different reactivity and properties.
2-Methylphenol (o-Cresol): Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
3-(1-Hydroxyethyl)-4-methylphenol:
Uniqueness
3-(1-Hydroxyethyl)-2-methylphenol is unique due to the specific positioning of the hydroxyethyl and methyl groups on the benzene ring. This arrangement provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)-2-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,7,10-11H,1-2H3 |
InChI Key |
DKOKMNFNZGAMDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


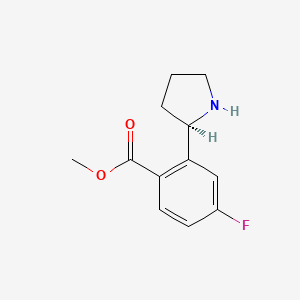
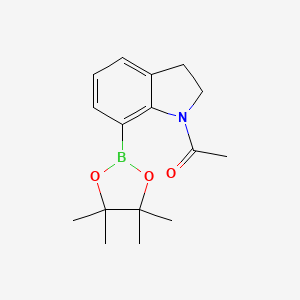
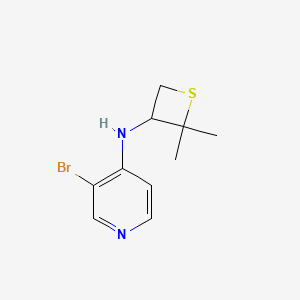

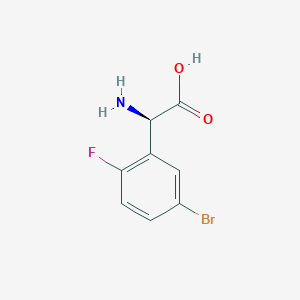

![(1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12960926.png)
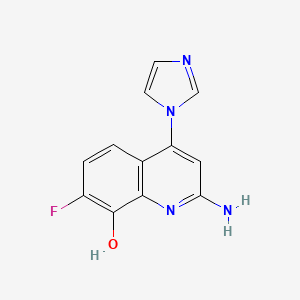
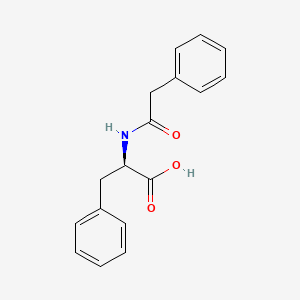
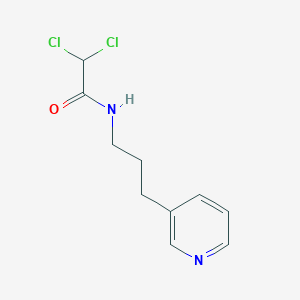

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)
